molecular formula C12H12F2O3 B1325293 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 898766-66-0

4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No.: B1325293
CAS No.: 898766-66-0
M. Wt: 242.22 g/mol
InChI Key: GKIZHWDWGZZCIU-UHFFFAOYSA-N
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Description

3,4-Difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .


Synthesis Analysis

The synthesis of compounds similar to 3,4-Difluorophenylboronic acid often involves the Dimroth rearrangement, which is catalyzed by acids and bases and is accelerated by heat or light . The rearrangement is affected by factors such as the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .


Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenylboronic acid is C6H5BF2O2, with an average mass of 157.911 Da and a monoisotopic mass of 158.035065 Da .


Chemical Reactions Analysis

3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides. It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid is explored in chemical synthesis, particularly in producing different organic compounds. For instance, it has been used in the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, exhibiting promising herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
  • The compound is also involved in the preparation of diverse chemical structures, such as in the synthesis of diphenyl-methane-4,4′-di-γ-oxocrotonic acid through reactions with maleic anhydride (Koga, 1956).

Biochemical Applications

  • This chemical has shown potential in biochemical applications, particularly in the preparation of compounds with antibacterial properties. For instance, derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which include the difluorophenyl group, have demonstrated significant antibacterial potency (Chu, Fernandes, Claiborne, Gracey, & Pernet, 1986).

Advanced Material Synthesis

  • The compound has been utilized in the development of advanced materials. For instance, its derivatives have been employed in the electropolymerization process, producing electroactive polymers and copolymers, which are essential in material science and engineering (Too, Ashraf, Ge, Gilmore, Pyne, & Wallace, 1993).

Medicinal Chemistry

Safety and Hazards

3,4-Difluorophenylboronic acid is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-12(2,11(16)17)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIZHWDWGZZCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645348
Record name 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-66-0
Record name 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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